蛇纹石

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimagnesium;dihydroxy(oxo)silane;hydrate is a chemical compound with the molecular formula H₈Mg₂O₁₀Si₃. It is also known as sepiolite, a naturally occurring clay mineral. This compound is characterized by its fibrous and porous structure, which makes it useful in various industrial and scientific applications.

科学研究应用

Dimagnesium;dihydroxy(oxo)silane;hydrate has a wide range of scientific research applications:

Chemistry: Used as a catalyst and adsorbent in various chemical reactions.

Biology: Employed in the study of cellular processes due to its porous structure, which can mimic biological environments.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.

Industry: Utilized in the production of ceramics, paints, and as a desiccant due to its high absorbency.

作用机制

Target of Action

Sepiolite, also known as meerschaum, is a clay mineral that primarily targets the absorption of water, polar liquids, ions, and even molecules such as drugs or insecticides . It belongs to the group of phyllosilicates and is primarily composed of hydrated magnesium silicate . The distinctive feature of sepiolite is its fibrous or needle-like crystal structure, which interlocks to create a three-dimensional network, resulting in a unique porous structure .

Mode of Action

Sepiolite interacts with its targets through its exceptional absorbent properties. The pores in sepiolite give it a high surface area, allowing it to absorb water and other substances effectively . This interaction results in the substance being trapped within the porous structure of the sepiolite .

Biochemical Pathways

It has been shown to bind to dna, which could potentially influence various biological processes . This binding could be leveraged for DNA extraction from bacteria, optimizing DNA transfer into bacteria, and DNA transfection into mammalian cells .

Pharmacokinetics

Its high surface area and porous structure suggest that it could have a significant impact on the bioavailability of substances it absorbs .

Result of Action

The primary result of sepiolite’s action is the absorption of targeted substances, effectively removing them from their original environment . This makes sepiolite useful in a variety of applications, including as a filter or absorbent material, in oil spill cleanup, and as a desiccant to control moisture in different environments .

Action Environment

The action of sepiolite is influenced by environmental factors such as the presence of water and the specific substances it is intended to absorb . Its effectiveness can also be influenced by the presence of impurities in the environment during its formation . Sepiolite is commonly found in sedimentary environments, often associated with marine deposits and alkaline lakes .

生化分析

Biochemical Properties

The capacity of Sepiolite to bind to DNA makes it a potentially useful tool for biotechnological and medical strategies . The physicochemical interactions between Sepiolite and DNA suggest an adsorption mechanism mediated by an electrostatic bridge through hydrogen bonds between the DNA phosphate groups and the silanol groups located on the outer surface of the Sepiolite .

Cellular Effects

Sepiolite’s ability to bind DNA can be leveraged for DNA extraction from bacteria, to optimize DNA transfer into bacteria, and DNA transfection into mammalian cells . This interaction with DNA can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Sepiolite’s action is largely based on its ability to bind to DNA. This binding can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

Its stability, non-toxicity, and non-carcinogenic classification make it a promising candidate for long-term studies .

Dosage Effects in Animal Models

While specific studies on dosage effects of Sepiolite in animal models are limited, its non-toxic and non-carcinogenic properties suggest it could be safely used in various dosages .

Metabolic Pathways

Its ability to bind to various biomolecules suggests it could interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of Sepiolite within cells and tissues are influenced by its micro-fibrous morphology and its ability to bind to various biomolecules .

准备方法

Synthetic Routes and Reaction Conditions

Dimagnesium;dihydroxy(oxo)silane;hydrate can be synthesized through hydrothermal processes involving magnesium salts and silicate sources. The reaction typically occurs under high-pressure and high-temperature conditions, facilitating the formation of the fibrous structure.

Industrial Production Methods

In industrial settings, dimagnesium;dihydroxy(oxo)silane;hydrate is often extracted from natural deposits of sepiolite. The extraction process involves mining, followed by purification steps to remove impurities and obtain the desired compound.

化学反应分析

Types of Reactions

Dimagnesium;dihydroxy(oxo)silane;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its structural and chemical properties.

Reduction: Reduction reactions can alter the oxidation state of magnesium within the compound.

Substitution: Substitution reactions can occur, where other elements or compounds replace magnesium or silicate components.

Common Reagents and Conditions

Common reagents used in reactions with dimagnesium;dihydroxy(oxo)silane;hydrate include acids, bases, and oxidizing agents. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from reactions involving dimagnesium;dihydroxy(oxo)silane;hydrate depend on the specific reaction type. For example, oxidation may produce oxidized silicates, while substitution reactions can yield various substituted silicate compounds.

相似化合物的比较

Similar Compounds

Magnesium silicate: Similar in composition but differs in structure and properties.

Talc: Another magnesium silicate mineral with a different crystalline structure.

Kaolinite: A silicate mineral with different chemical and physical properties.

Uniqueness

Dimagnesium;dihydroxy(oxo)silane;hydrate is unique due to its fibrous and porous structure, which provides high surface area and adsorptive capacity. This makes it particularly useful in applications requiring adsorption, catalysis, and structural support.

属性

CAS 编号 |

63800-37-3 |

|---|---|

分子式 |

H3MgO7Si2-3 |

分子量 |

195.50 g/mol |

IUPAC 名称 |

dimagnesium;dihydroxy(oxo)silane;hydrate |

InChI |

InChI=1S/Mg.O5Si2.2H2O/c;1-6(2)5-7(3)4;;/h;;2*1H2/q;-2;;/p-1 |

InChI 键 |

DWOMPPSUHDGAMN-UHFFFAOYSA-M |

SMILES |

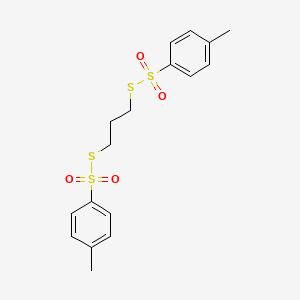

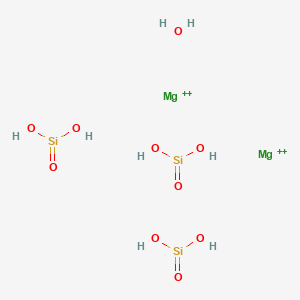

O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] |

规范 SMILES |

O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Mg] |

Key on ui other cas no. |

63800-37-3 15501-74-3 |

物理描述 |

DryPowde |

相关CAS编号 |

14987-04-3 (Parent) |

产品来源 |

United States |

Q1: What are the key structural features of sepiolite?

A2: Sepiolite exhibits a unique fibrous structure composed of talc-like ribbons. These ribbons arrange themselves to form tunnels or channels running along the fiber length. The presence of zeolitic and bound water molecules within these channels contributes to sepiolite's remarkable adsorption properties [, , ].

Q2: What spectroscopic techniques are used to characterize sepiolite?

A3: Various techniques are employed to characterize sepiolite, including X-ray diffraction (XRD) to determine its crystal structure and identify impurities [, , , , , ], Fourier-transform infrared (FTIR) spectroscopy to analyze the functional groups and their interactions [, , , , , ], and scanning electron microscopy (SEM) to visualize its morphology [, , , , , ]. Other techniques include thermogravimetric analysis (TGA) to study thermal stability [, , , , ], differential thermal analysis (DTA) [], and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity [, ].

Q3: What are the advantages of using sepiolite in composite materials?

A4: Sepiolite's fibrous structure enhances the mechanical properties of composite materials, such as tensile strength and modulus, when incorporated into polymers like polyethylene and ethylene vinyl acetate [, ].

Q4: How does sepiolite enhance thermal insulation properties in coatings?

A5: Sepiolite's unique microstructure, characterized by its porous and fibrous nature, contributes to its excellent thermal insulation properties []. Ultrafine processing of sepiolite through ball milling can further enhance its insulation capabilities by altering its microstructure, transforming the fascicular structure into an aggregate structure of individual fibers [].

Q5: How does the presence of carbonates in sepiolite affect its sintering behaviour?

A6: Higher carbonate content in sepiolite can lead to the formation of more porous ceramics during sintering, even at high temperatures []. This is due to the decomposition of carbonates at elevated temperatures, leading to the release of CO2 and the creation of voids within the ceramic structure [].

Q6: How does sepiolite contribute to the performance of fluid catalytic cracking (FCC) catalysts?

A7: Acid-modified sepiolite can be incorporated into FCC catalysts to improve their performance. Specifically, it increases the catalyst's specific surface area, pore volume, and resistance to heavy metal poisoning []. The presence of magnesium oxide from sepiolite also contributes to better cracking properties [].

Q7: Can sepiolite be used as a support material for catalysts?

A8: Yes, sepiolite's high surface area and porous structure make it a suitable support material for catalysts. For example, copper supported on acid-treated sepiolite has shown promising activity in the catalytic reduction of nitrogen oxides (NO) with carbon monoxide (CO) [].

Q8: How does sepiolite interact with heavy metal ions in aqueous solutions?

A9: Sepiolite exhibits a strong affinity for heavy metal ions like Pb2+, Cd2+, and Sr2+. This is attributed to various mechanisms, including electrostatic interactions, ion exchange with Mg2+ ions in the sepiolite structure, and specific ion sorption [, ]. This property makes sepiolite a promising material for removing heavy metals from contaminated water.

Q9: Can the adsorption capacity of sepiolite be modified?

A10: Yes, modifying sepiolite with organic compounds like silane coupling agents can alter its surface properties and enhance its adsorption capacity for specific molecules. For instance, modifying sepiolite with silane coupling agents containing -SH and -S4- groups can improve the dispersion and interfacial bonding strength with natural rubber, leading to enhanced mechanical properties in the resulting composites [].

Q10: How does sepiolite interact with dyes?

A11: Sepiolite demonstrates a high adsorption capacity for both cationic and anionic dyes, but with a preference for cationic dyes due to stronger electrostatic attractions []. Interestingly, the adsorption of cationic dyes like Rhodamine B can further enhance sepiolite's photocatalytic activity, making it a promising material for dye degradation and wastewater treatment [].

Q11: How can sepiolite be used for environmental remediation?

A12: Sepiolite's ability to adsorb heavy metals [, ] makes it suitable for immobilizing contaminants like cadmium and lead in polluted soils [, ]. This can reduce the bioavailability of these toxic metals to plants, mitigating their entry into the food chain.

Q12: Can sepiolite be used as a landfill liner material?

A13: Yes, mixtures of sepiolite and natural soil exhibit low permeability and swelling properties, making them suitable for use as compacted landfill liners []. These mixtures offer an economically viable alternative to conventional compacted clay liners [].

Q13: What are the advantages of using sepiolite in humidity regulation?

A14: Sepiolite's porous structure allows it to effectively absorb and release moisture, making it a suitable material for humidity regulation []. Hydrothermally solidified sepiolite aggregates exhibit outstanding humidity-regulating performance, attributed to the synergistic effects of the residual sepiolite and newly formed phases like Al-tobermorite [].

Q14: What are the future research directions for sepiolite?

A15: Future research on sepiolite will likely focus on:* Developing novel modification techniques to further enhance its adsorption capacity and selectivity for various pollutants.* Exploring its potential in advanced applications, such as drug delivery, gene therapy [], and energy storage.* Understanding the long-term environmental fate and potential risks associated with sepiolite-based materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。